

A Comparative Guide to Allosteric HIV Integrase Inhibitors: GSK3739936 and Beyond

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Compound of Interest

Compound Name: GSK3739936

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This guide provides a comprehensive comparison of **GSK3739936** with other notable allosteric HIV integrase inhibitors (ALLINIs), a promising class of antiretroviral compounds with a distinct mechanism of action. By targeting a non-catalytic site on the HIV integrase enzyme, these inhibitors offer a potential new strategy to combat HIV infection, particularly in the context of emerging resistance to existing drug classes. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: A Novel Approach to HIV Inhibition

Allosteric HIV integrase inhibitors represent a significant departure from traditional integrase strand transfer inhibitors (INSTIs). Instead of binding to the catalytic active site, ALLINIs target a conserved, allosteric pocket at the dimer interface of the integrase catalytic core domain.^[1]^[2] This pocket is also the binding site for the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), a cellular cofactor essential for efficient viral integration.^[1]^[2]^[3]

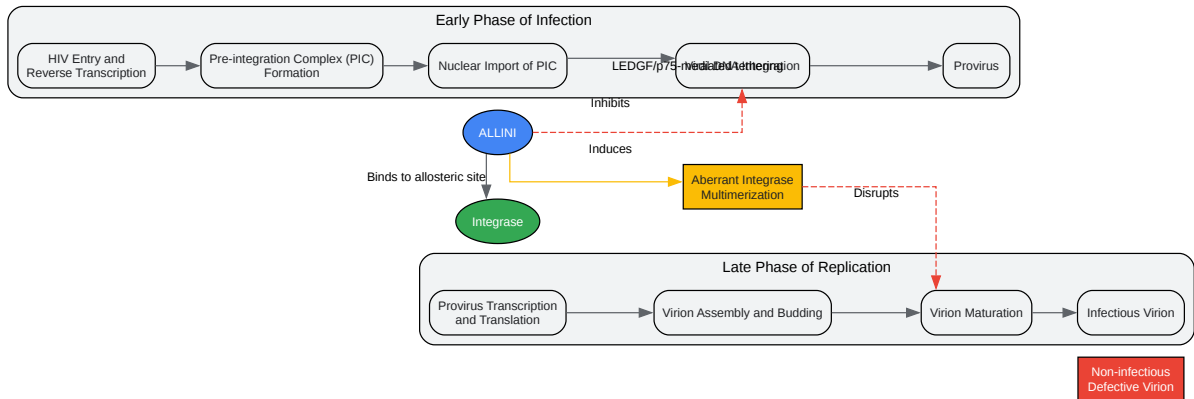
The binding of an ALLINI to this site has a dual effect on the viral replication cycle:

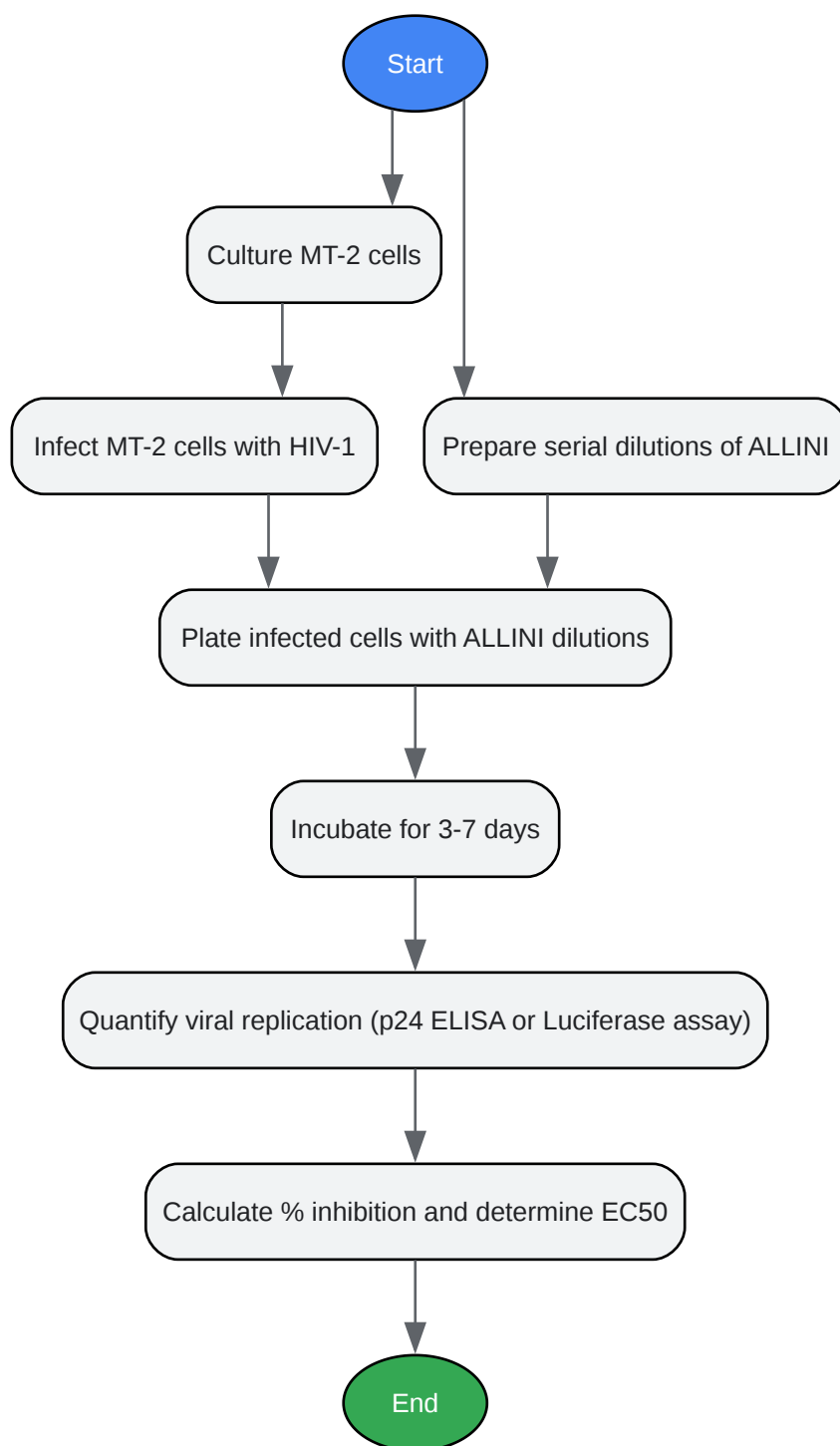
- **Inhibition of Early-Stage Events:** By competing with LEDGF/p75, ALLINIs can disrupt the tethering of the pre-integration complex (PIC) to the host chromatin, thereby inhibiting the

integration of viral DNA into the host genome.[4]

- Disruption of Late-Stage Events: More significantly, ALLINIs induce aberrant multimerization of integrase, leading to the formation of defective viral particles.[1][3][4] This ultimately results in the production of non-infectious virions.[1][3]

This multimodal mechanism of action makes ALLINIs a compelling area of research for the development of new HIV therapies.





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